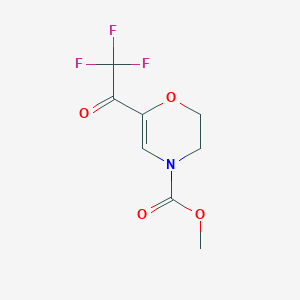

![molecular formula C28H32N2O5 B2887760 1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893350-81-7](/img/structure/B2887760.png)

1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

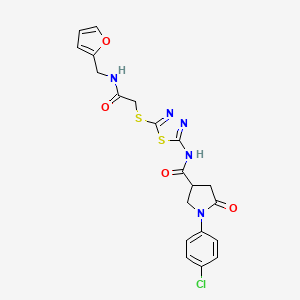

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms. Pyrrole rings are present in many important natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. The presence of the pyrrole ring in the molecule suggests that it might exhibit aromaticity, which can influence its chemical behavior . The isopropoxy, methyl, and morpholinopropyl groups attached to the molecule can also significantly affect its physical and chemical properties .Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring . The other functional groups present in the molecule can also participate in reactions. For example, the isopropoxy group might undergo reactions typical of ethers, while the morpholinopropyl group might participate in reactions typical of amines .Aplicaciones Científicas De Investigación

Photoluminescent Materials

Research has been conducted on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, demonstrating their potential for electronic applications due to good solubility, processability, and strong photoluminescence. These materials show promise for use in organic electronics, highlighting the relevance of structurally similar compounds in photoluminescent applications (Beyerlein & Tieke, 2000).

Electron Transport Layers

A novel n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells, enhancing conductivity and electron mobility. This research underscores the potential of DPP-based compounds in improving the efficiency of solar energy devices (Hu et al., 2015).

Organic Inhibitors for Corrosion Protection

1H-pyrrole-2,5-dione derivatives have been studied as corrosion inhibitors for carbon steel in hydrochloric acid medium, demonstrating their effectiveness in protecting against corrosion. This suggests the utility of related compounds in the development of new corrosion inhibitors (Zarrouk et al., 2015).

Synthetic Chemistry

Synthetic routes have been explored for producing various derivatives of pyrrole-2,5-dione, including the construction of complex heterocyclic systems. These methodologies indicate the compound's versatility as a precursor in synthetic organic chemistry, enabling the synthesis of a wide array of potentially bioactive molecules (Vydzhak et al., 2010).

Anticonvulsant Properties

N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been synthesized and evaluated for their anticonvulsant properties. This research demonstrates the pharmaceutical potential of compounds within this class, offering a foundation for the development of new antiepileptic drugs (Rybka et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is related to polymer semiconductors . The compound is used as a building block in the construction of copolymers with a quaterthiophene unit . These polymers are used in organic thin film transistors .

Mode of Action

The compound interacts with its targets by contributing to the formation of conjugated polymers . These polymers exhibit high LUMO (the lowest unoccupied molecular orbital) levels of approximately -3.5 eV . This interaction results in promising p-channel charge transport performance with hole mobility up to 0.013 cm² V⁻¹ s⁻¹ in organic thin film transistors .

Biochemical Pathways

The compound’s role in the construction of copolymers suggests it may influence the pathways related to polymer synthesis and semiconductor performance .

Result of Action

The primary result of the compound’s action is the formation of conjugated polymers with high LUMO levels . These polymers exhibit promising p-channel charge transport performance, which is crucial for their application in organic thin film transistors .

Propiedades

IUPAC Name |

7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O5/c1-18(2)34-21-8-6-20(7-9-21)25-24-26(31)22-17-19(3)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-15-33-16-14-29/h5-10,17-18,25H,4,11-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKEYAZHWBIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)

![1-[3-(2-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2887684.png)

![1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2887687.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2887688.png)

![3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2887694.png)

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)